![molecular formula C7H3ClFNS B1621778 2-Chloro-5-fluorophenylisothiocyanate CAS No. 362690-57-1](/img/structure/B1621778.png)
2-Chloro-5-fluorophenylisothiocyanate
Overview
Description
Scientific Research Applications
Proteomics Research
2-Chloro-5-fluorophenylisothiocyanate: is utilized in proteomics research for the modification of proteins and peptides. It reacts with amino groups in proteins to form thiourea derivatives, which can be useful in identifying and characterizing protein structures and functions .
Antibacterial Agent Development
This compound has been studied for its potential as an antibacterial agent. Molecular docking studies suggest that it can bind effectively to bacterial proteins, inhibiting their function and thus demonstrating antibacterial activity .
Non-Linear Optical (NLO) Material Design
The non-linear optical properties of 2-Chloro-5-fluorophenylisothiocyanate make it a candidate for the development of NLO materials. These materials are crucial for applications in telecommunications and information processing .
Agricultural Chemicals
In agriculture, this compound could be explored for the development of new pesticides or herbicides due to its chemical reactivity and potential biological activity .
Dye and Pigment Industry
The compound’s structural characteristics may allow it to be used in the synthesis of dyes and pigments, particularly those requiring fluorescence or specific light-absorbing properties .
Pharmaceutical Research
Given its interaction with various proteins, 2-Chloro-5-fluorophenylisothiocyanate may be used in pharmaceutical research to develop new drugs, especially targeting diseases caused by protein malfunction or bacterial infections .
Chemical Synthesis
This chemical serves as a building block in organic synthesis, particularly in the construction of complex molecules that require a phenylisothiocyanate group .
Environmental Science
Due to its potential biocidal properties, 2-Chloro-5-fluorophenylisothiocyanate could be used in environmental science research to study its effects on various ecosystems and its degradation products .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-fluorophenylisothiocyanate are proteins that contain nucleophilic amino acid residues . These proteins play a crucial role in various biological processes, including signal transduction, cell cycle regulation, and metabolic pathways .
Mode of Action
2-Chloro-5-fluorophenylisothiocyanate acts as a targeted covalent inhibitor . It contains an electrophilic warhead that forms irreversible bonds with the side chain of nucleophilic amino acid residues in the target proteins . This interaction changes the function of the biological targets, thereby altering the cellular processes they are involved in .
Biochemical Pathways
It is known that covalent inhibitors like this compound can affect a wide range of pathways due to their ability to modify protein function . For instance, they can inhibit enzymes involved in signal transduction or metabolic pathways, leading to downstream effects on cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluorophenylisothiocyanate’s action depend on the specific proteins it targets. By forming irreversible bonds with these proteins, the compound can alter their function, leading to changes in the cellular processes they regulate . This can result in a variety of outcomes, depending on the roles of the affected proteins.
properties
IUPAC Name |
1-chloro-4-fluoro-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOGYOGBPYGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373954 | |
Record name | 2-chloro-5-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
362690-57-1 | |
Record name | 2-chloro-5-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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